molecular formula C31H31N5O6 B1496717 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyguanosine CAS No. 81144-43-6

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyguanosine

Cat. No. B1496717
CAS RN: 81144-43-6
M. Wt: 569.6 g/mol
InChI Key: MYYFNUIYWITFIV-JIMJEQGWSA-N
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Description

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Synthesis Analysis

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .


Molecular Structure Analysis

The empirical formula of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine is C31H32N2O7 . Its molecular weight is 544.59 .


Physical And Chemical Properties Analysis

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine is a solid at 20°C . It should be stored at a temperature between 0-10°C under inert gas . It has a melting point of 114-116°C .

Scientific Research Applications

Solid-Phase Synthesis

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyguanosine is used in the solid-phase synthesis of DNA fragments. For example, a study demonstrated its application in synthesizing oligodeoxyribonucleotides containing specific residues, like 7-hydro-8-oxo-2'-deoxyguanosine, at predetermined positions (Roelen et al., 1991).

Antibody Production

This compound is instrumental in generating antibodies for scientific research. Antibodies to 4,4'-dimethoxytriphenylmethyl, the protective group in oligonucleotide synthesis, were raised in rabbits immunized with proteins bound to deoxyguanosine protected by this group (Chersi et al., 1991).

Synthesis Optimization

It's used in the improvement of oligonucleotide synthesis methods. For example, modifications in the detritylation step of the synthesis process involve this compound to enhance the synthesis of extended-length oligonucleotides (Habuš & Agrawal, 1994).

Nucleotide Chemistry

In nucleotide chemistry, it's used for creating various derivatives of nucleosides, aiding in the study of their properties and applications. For instance, its role in the synthesis of a deoxyguanosine monophosphate rich propyl methacrylate oligomer has been demonstrated (Wilson et al., 2018).

RNA Synthesis and Modification

It's also used in RNA synthesis and modification. For example, in the synthesis of modified thymidine phosphoramidite and its application in oligonucleotide labeling, demonstrating its versatility in nucleic acid chemistry (CruickshankKenneth & StockwellDaniel, 1988).

Safety and Hazards

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyguanosine may cause skin irritation and serious eye irritation . It should be handled with care, using personal protective equipment such as gloves and eye protection . In case of contact with skin or eyes, rinse with plenty of water and seek medical attention if necessary .

properties

IUPAC Name

2-amino-9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O6/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-17-25-24(37)16-26(42-25)36-18-33-27-28(36)34-30(32)35-29(27)38/h3-15,18,24-26,37H,16-17H2,1-2H3,(H3,32,34,35,38)/t24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYFNUIYWITFIV-JIMJEQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=C(NC6=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455259
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyguanosine

CAS RN

81144-43-6
Record name 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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